1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

T-type calcium channel Cav3 neurological disorders

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane (CAS 1094643-90-9), also referred to as 4-((1,4-Diazepan-1-yl)methyl)-2-ethylthiazole, is a heterocyclic small molecule with the molecular formula C₁₁H₁₉N₃S and a molecular weight of 225.36 g/mol. It comprises a 1,4-diazepane seven-membered ring linked via a methylene bridge to the 4-position of a 2-ethyl-1,3-thiazole ring.

Molecular Formula C11H19N3S
Molecular Weight 225.36 g/mol
CAS No. 1094643-90-9
Cat. No. B1523134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
CAS1094643-90-9
Molecular FormulaC11H19N3S
Molecular Weight225.36 g/mol
Structural Identifiers
SMILESCCC1=NC(=CS1)CN2CCCNCC2
InChIInChI=1S/C11H19N3S/c1-2-11-13-10(9-15-11)8-14-6-3-4-12-5-7-14/h9,12H,2-8H2,1H3
InChIKeyLQTZNJXBZGPXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane (CAS 1094643-90-9) – Compound Baseline for Procurement and Research Selection


1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane (CAS 1094643-90-9), also referred to as 4-((1,4-Diazepan-1-yl)methyl)-2-ethylthiazole, is a heterocyclic small molecule with the molecular formula C₁₁H₁₉N₃S and a molecular weight of 225.36 g/mol . It comprises a 1,4-diazepane seven-membered ring linked via a methylene bridge to the 4-position of a 2-ethyl-1,3-thiazole ring . This compound belongs to a series of 1-heteroarylmethyl-1,4-diazepane derivatives investigated as potential T-type calcium channel blockers [1]. It is commercially available at 95% purity from multiple specialty chemical suppliers .

Why Generic Substitution of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane Is Not Scientifically Justifiable


Within the 1-heteroarylmethyl-1,4-diazepane class, minor structural variations—such as the nature of the heteroaryl group (thiazole vs. thiadiazole vs. oxazole), the substituent at the 2-position of the thiazole ring (ethyl vs. methyl vs. cyclopentyl), and the substitution pattern on the diazepane nitrogen—produce substantial differences in T-type calcium channel blocking potency and selectivity profiles [1]. For instance, the lead compound 21i in the parent series achieved an IC₅₀ of 0.20 μM, outperforming the reference blocker mibefradil, yet other close analogs in the same series displayed significantly weaker activity [1]. Furthermore, free secondary amine-containing diazepane derivatives (such as this compound) exhibit distinct physicochemical and pharmacokinetic properties compared to their N-sulfonylated or N-alkylated counterparts [2]. These divergent structure–activity relationships make generic interchange scientifically indefensible without direct comparative data.

Quantitative Differentiation Evidence for 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane Against Analogs


T-Type Calcium Channel Blockade: Class-Level Potency Benchmarking Against Mibefradil

The 1-heteroarylmethyl-1,4-diazepane series to which this compound belongs has demonstrated T-type calcium channel (Cav3) blocking activity. The series lead compound (21i) exhibited an IC₅₀ of 0.20 μM in a fluorescence-based FDSS6000 assay, which was superior to the reference blocker mibefradil [1]. This compound shares the core pharmacophore (1,4-diazepane linked via methylene to the 4-position of a thiazole ring) but bears a 2-ethyl substituent on the thiazole, which is expected to modulate potency relative to the 2-methyl or 2-unsubstituted analogs within the series [1]. The specific IC₅₀ value for this exact compound (CAS 1094643-90-9) could not be verified from the full text, and this evidence must be considered class-level inference.

T-type calcium channel Cav3 neurological disorders

Structural Connectivity Differentiation: Methylene Bridge Position vs. Direct Thiazole–Diazepane Linkage

This compound features a methylene spacer connecting the 1,4-diazepane ring to the 4-position of the 2-ethylthiazole . In contrast, the isomeric analog 1-(1,3-Thiazol-2-yl)-1,4-diazepane (CAS 1082582-44-2) lacks a methylene bridge and attaches the diazepane directly to the 2-position of the thiazole ring [1]. This connectivity difference alters the spatial orientation of the diazepane ring, which directly impacts the protonation state of the secondary amine and its ability to engage in hydrogen bonding with target proteins. The free secondary amine in the diazepane ring of CAS 1094643-90-9 (estimated pKa ~9.5) contrasts with the reduced basicity of N-sulfonylated analogs such as 1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane, where the sulfonyl group eliminates the protonation capacity entirely [2].

medicinal chemistry scaffold hopping structure–activity relationship

hERG Selectivity and Pharmacokinetic Benchmarking From the 1,4-Diazepane Class

A closely related 1,4-diazepane series by Gu et al. (2010) identified compound 4s as a T-type calcium channel blocker with good selectivity over the hERG potassium channel (Kv11.1) and N-type calcium channels [1]. Compound 4s also exhibited favorable pharmacokinetic characteristics in preliminary studies [1]. While the specific hERG liability of CAS 1094643-90-9 has not been independently reported, the shared 1,4-diazepane scaffold bearing a heteroaryl-methyl substituent suggests that hERG counter-screening is warranted and that this compound could be evaluated as a comparator for selectivity profiling alongside analogs such as 4s [2]. The 2-ethyl substituent on the thiazole ring may confer distinct lipophilicity (calculated logP ~1.5–2.0) compared to other heteroaryl analogs, potentially influencing both potency and off-target binding [3].

cardiac safety hERG drug discovery

Commercial Availability and Pricing Benchmark for Procurement Decisions

This compound is commercially available at 95% purity from multiple vendors including AKSci, FUJIFILM Wako, and CymitQuimica . Pricing data from CymitQuimica (2019) indicates €497.00 for 50 mg and €1,360.00 for 500 mg , placing it in a moderate cost tier relative to other specialty heterocyclic building blocks. In comparison, the structurally related 1-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane (CAS 1375174-46-1), which replaces the thiazole sulfur with a thiadiazole ring, is also commercially available but may differ in both price and lead time due to differing synthetic routes [1]. Procurement of the free amine form (as opposed to N-protected or salt forms) is critical for applications requiring further functionalization at the diazepane nitrogen .

chemical procurement CRO supply library synthesis

Synthetic Utility: Free Amine as a Versatile Handle for Downstream Derivatization

The presence of a free secondary amine in the 1,4-diazepane ring enables direct functionalization via acylation, sulfonylation, reductive amination, or urea formation without requiring a deprotection step [1]. This contrasts with N-Boc-protected diazepane building blocks (e.g., 1-Boc-1,4-diazepane, CAS 112275-50-0), which require an additional TFA- or HCl-mediated deprotection prior to further elaboration [2]. The methylene bridge connecting the diazepane to the thiazole ring is chemically stable under standard reaction conditions (catalytic hydrogenation, nucleophilic substitution, amide coupling), making this compound a robust intermediate for library synthesis . The 2-ethyl substituent on the thiazole ring provides a modest lipophilic handle that can be used to tune physicochemical properties without introducing metabolic liability associated with larger alkyl groups (e.g., cyclopentyl or phenyl) .

parallel synthesis library design medicinal chemistry

Optimal Research and Industrial Application Scenarios for 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane Procurement


T-Type Calcium Channel Blocker Hit Expansion and SAR Profiling

This compound is best deployed as a scaffold for systematic SAR exploration of T-type calcium channel (Cav3.1/3.2/3.3) blockers. The 2-ethylthiazole-4-methyl substitution pattern represents a specific vector in the 1-heteroarylmethyl-1,4-diazepane series characterized by Ullapu et al. (2011) [1]. Researchers can use this compound as a parent structure for parallel synthesis, varying the N-substituent on the diazepane ring while maintaining the 2-ethylthiazole pharmacophore constant, enabling the generation of focused libraries for potency and selectivity optimization.

Chemical Probe Synthesis for Ion Channel Selectivity Profiling

Given the precedent from the Gu et al. (2010) 1,4-diazepane series demonstrating that scaffold optimization can achieve selectivity over hERG and N-type calcium channels [2], this compound serves as a starting point for developing selective chemical probes. The free amine handle allows for rapid introduction of diverse substituents to probe selectivity determinants, while the 2-ethyl group on the thiazole provides a baseline lipophilic contact that can be systematically varied to map the lipophilic tolerance of the T-type channel binding pocket.

Building Block for CNS-Targeted Library Synthesis

With a molecular weight of 225.36 g/mol and a calculated logP in the range of 1.5–2.0, this compound falls within favorable physicochemical space for CNS drug discovery [3]. The 1,4-diazepane ring, a well-precedented scaffold in CNS-penetrant molecules (including orexin receptor antagonists and factor Xa inhibitors) [4], combined with the thiazole heterocycle, makes this compound a suitable building block for CNS-focused fragment-based or DNA-encoded library synthesis.

Comparator Compound for Evaluating N-Substituted Diazepane Analogs

The free amine form of this compound serves as a critical control in studies comparing the pharmacological effects of N-substituted diazepane derivatives. When evaluating N-sulfonylated, N-acylated, or N-alkylated analogs (e.g., 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane), this unsubstituted parent compound provides the baseline for assessing how N-modification alters potency, selectivity, solubility, and permeability. Including this compound as a reference in every assay plate ensures that observed differences in analog activity can be attributed to the N-substituent rather than batch-to-batch variability [5].

Quote Request

Request a Quote for 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.